[(Adamantanylethyl)amino][4-(4-fluorophenyl)piperazinyl]methane-1-thione
Overview
Description
[(Adamantanylethyl)amino][4-(4-fluorophenyl)piperazinyl]methane-1-thione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an adamantane moiety, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Adamantanylethyl)amino][4-(4-fluorophenyl)piperazinyl]methane-1-thione typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is functionalized with an ethylamine group, followed by the introduction of the piperazine ring. The final step involves the incorporation of the fluorophenyl group and the thione moiety. Common reagents used in these reactions include alkyl halides, amines, and thiolating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[(Adamantanylethyl)amino][4-(4-fluorophenyl)piperazinyl]methane-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thione group to a thiol or a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Nucleophiles like amines or thiols; conditionspolar solvents, room temperature to moderate heating.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(Adamantanylethyl)amino][4-(4-fluorophenyl)piperazinyl]methane-1-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of [(Adamantanylethyl)amino][4-(4-fluorophenyl)piperazinyl]methane-1-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
[(Adamantanylethyl)amino][4-(4-fluorophenyl)piperazinyl]methane-1-thione can be compared with similar compounds such as:
[(Adamantanylethyl)amino][4-(4-chlorophenyl)piperazinyl]methane-1-thione: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.
[(Adamantanylethyl)amino][4-(4-bromophenyl)piperazinyl]methane-1-thione: Contains a bromine atom, potentially altering its chemical and biological activities.
[(Adamantanylethyl)amino][4-(4-methylphenyl)piperazinyl]methane-1-thione: Features a methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its combination of the adamantane, fluorophenyl, and piperazine moieties, providing a distinct set of chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-(4-fluorophenyl)piperazine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32FN3S/c1-16(23-13-17-10-18(14-23)12-19(11-17)15-23)25-22(28)27-8-6-26(7-9-27)21-4-2-20(24)3-5-21/h2-5,16-19H,6-15H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGOQJHKJZQOIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)N4CCN(CC4)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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